Validated Crystallographic Binding Mode to HSP90α N-Terminal Domain at 1.80 Å Resolution
In a high-throughput crystallographic fragment screen of 800 structurally diverse fragments against the N-terminal domain of human HSP90α, [5-(Tert-butyl)-2-thienyl](1-pyrrolidinyl)methanone (Fr13518) was identified as one of 91 validated hits. It was confirmed to bind within the ATP-binding pocket, and its precise binding pose has been solved at a resolution of 1.80 Å (PDB ID: 7HBH) [1][2]. This provides direct structural evidence of its interaction with a key oncology target, differentiating it from the vast majority of unscreened or unvalidated fragments.
| Evidence Dimension | Crystallographic Validation of Target Binding |
|---|---|
| Target Compound Data | 1.80 Å resolution structure; bound to HSP90α N-terminal ATP-binding pocket; R-free = 0.208, R-work = 0.187 [1] |
| Comparator Or Baseline | 91 of 800 fragments (11.4%) in the same screen were identified as hits [2] |
| Quantified Difference | The compound is one of a select subset of fragments (91 out of 800) for which a high-resolution crystal structure with HSP90α has been experimentally validated [2]. |
| Conditions | X-ray diffraction of co-crystallized complex; PanDDA multi-data-set analysis [1][2] |
Why This Matters
This validated binding pose is a critical, non-fungible asset for structure-based drug design (SBDD) and fragment elaboration, providing a rational starting point that untested alternatives cannot offer.
- [1] RCSB Protein Data Bank. (2025). Crystal structure of HSP90N in complex with Fr13518 (PDB ID: 7HBH). IUCrJ, 12, 177-187. View Source
- [2] Huang, L., Wang, W., Zhu, Z., Li, Q., Li, M., Zhou, H., ... & Yu, F. (2025). Novel starting points for fragment-based drug design against human heat-shock protein 90 identified using crystallographic fragment screening. IUCrJ, 12(2), 177-187. View Source
